molecular formula C17H20F3N5O B12232151 1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one

1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one

Cat. No.: B12232151
M. Wt: 367.4 g/mol
InChI Key: LOJMNTPFGDSORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of pyrimidine, piperazine, and dihydropyridinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, one method involves the reaction of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid under DIPEA/DMF conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-Methyl-4-({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:

Properties

Molecular Formula

C17H20F3N5O

Molecular Weight

367.4 g/mol

IUPAC Name

1-methyl-4-[[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]pyridin-2-one

InChI

InChI=1S/C17H20F3N5O/c1-12-21-14(17(18,19)20)10-15(22-12)25-7-5-24(6-8-25)11-13-3-4-23(2)16(26)9-13/h3-4,9-10H,5-8,11H2,1-2H3

InChI Key

LOJMNTPFGDSORK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC(=O)N(C=C3)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.